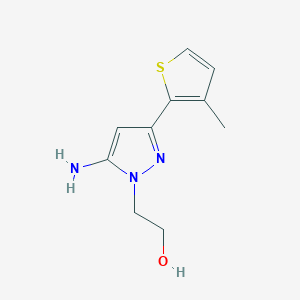
2-(5-Amino-3-(3-methylthiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Amino-3-(3-methylthiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that contains both a pyrazole and a thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-methylthiophene-2-carboxylic acid with hydrazine to form the corresponding hydrazide This intermediate is then cyclized with an appropriate aldehyde to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Amino-3-(3-methylthiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The ethan-1-ol group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or carboxylates are employed in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Dihydropyrazole derivatives.
Substitution: Ethers or esters of the compound.
Wissenschaftliche Forschungsanwendungen
2-(5-Amino-3-(3-methylthiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new drugs, particularly as anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(5-Amino-3-(3-methylthiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The presence of the thiophene ring can enhance its binding affinity to specific targets, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Amino-3-(2-thienyl)-1h-pyrazol-1-yl)ethan-1-ol: Similar structure but with a different substitution pattern on the thiophene ring.
2-(5-Amino-3-(3-methylphenyl)-1h-pyrazol-1-yl)ethan-1-ol: Contains a phenyl ring instead of a thiophene ring.
Uniqueness
2-(5-Amino-3-(3-methylthiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol is unique due to the presence of both a pyrazole and a thiophene ring in its structure. This combination imparts distinct electronic and steric properties, enhancing its potential as a versatile building block in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C10H13N3OS |
|---|---|
Molekulargewicht |
223.30 g/mol |
IUPAC-Name |
2-[5-amino-3-(3-methylthiophen-2-yl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C10H13N3OS/c1-7-2-5-15-10(7)8-6-9(11)13(12-8)3-4-14/h2,5-6,14H,3-4,11H2,1H3 |
InChI-Schlüssel |
KNUVVVNRDBDDOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C2=NN(C(=C2)N)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



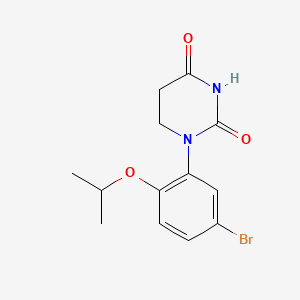
![benzyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate](/img/structure/B15304125.png)
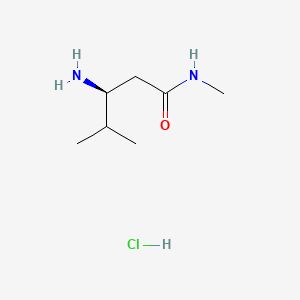


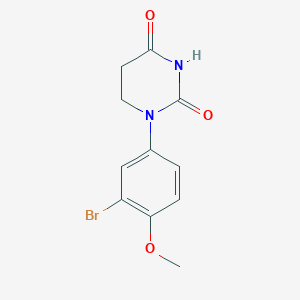
![4,5-dichloro-1,3-bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;pyridine](/img/structure/B15304155.png)
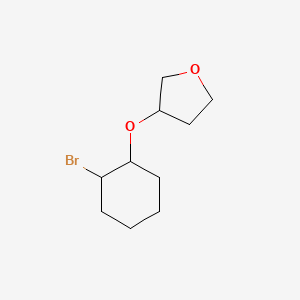
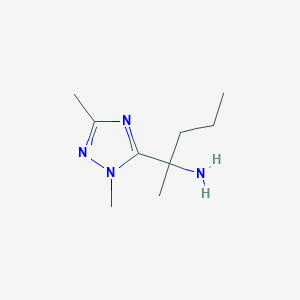
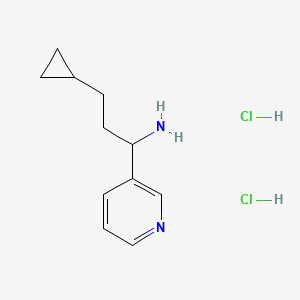
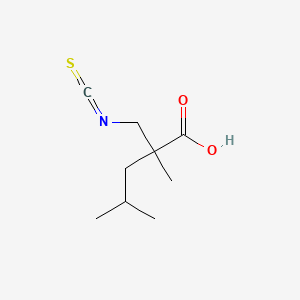
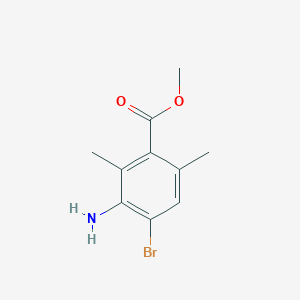
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-3-yl)propanoic acid](/img/structure/B15304192.png)
